molecular formula C14H17N3O7 B8475092 Diethyl 2-acetamido-2-(5-nitropyridin-2-yl)propanedioate CAS No. 67938-67-4

Diethyl 2-acetamido-2-(5-nitropyridin-2-yl)propanedioate

Cat. No. B8475092
CAS RN: 67938-67-4
M. Wt: 339.30 g/mol
InChI Key: LHWFQJFPKIQJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-acetamido-2-(5-nitropyridin-2-yl)propanedioate is a useful research compound. Its molecular formula is C14H17N3O7 and its molecular weight is 339.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-acetamido-2-(5-nitropyridin-2-yl)propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-acetamido-2-(5-nitropyridin-2-yl)propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67938-67-4

Product Name

Diethyl 2-acetamido-2-(5-nitropyridin-2-yl)propanedioate

Molecular Formula

C14H17N3O7

Molecular Weight

339.30 g/mol

IUPAC Name

diethyl 2-acetamido-2-(5-nitropyridin-2-yl)propanedioate

InChI

InChI=1S/C14H17N3O7/c1-4-23-12(19)14(16-9(3)18,13(20)24-5-2)11-7-6-10(8-15-11)17(21)22/h6-8H,4-5H2,1-3H3,(H,16,18)

InChI Key

LHWFQJFPKIQJOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred slurry of sodium hydride (46 g, 1 mol, 50% oil dispersion) in dimethylformamide (500 mL, distilled from calcium oxide) was slowly added a solution of diethyl acetamidomalonate (217 g, 1 mol) in dimethylformamide (1200 mL). After the initial reaction, the slurry was heated to 45° C. for 1.5 hours and then 2-chloro-5-nitropyridine (159 g, 1 mol) in DMF (800 mL) was added. The mixture became dark brown during addition of the 2-chloro-5-nitropyridine. The mixture was stirred at 45° C. overnight. After cooling, the mixture was diluted with 1000 mL hydrochloric acid (0.2 N), and then extracted with dichloromethane (3×1200 mL). The combined organic phases were dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated to give a dark brown oil. The oil was dry-loaded on silica gel and chromatographed on a dry-packed silica gel column. The column was eluted with petroleum ether-ethyl acetate (8:1 and then 5:1). Fractions containing the indicated compound were combined and concentrated to give pale yellow solid. Mp 82-83° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
159 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

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